molecular formula C19H15BrN2O2S B400539 2-(3-bromo-4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(3-bromo-4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B400539
M. Wt: 415.3g/mol
InChI Key: ATWGWSXIUQQUOU-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromo-4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]benzimidazole core, substituted with bromine, methoxy, and methyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3-bromo-4-methoxybenzaldehyde with 5,7-dimethyl-1,3-thiazolo[3,2-a]benzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 3-bromo-4-formylphenyl derivatives, while reduction of the bromine atom may produce 4-methoxyphenyl derivatives.

Scientific Research Applications

2-(3-bromo-4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Preliminary studies suggest that the compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(3-chloro-4-methoxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
  • (2E)-2-[(3-fluoro-4-methoxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
  • (2E)-2-[(3-iodo-4-methoxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

Uniqueness

The uniqueness of 2-(3-bromo-4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine atom, in particular, allows for unique interactions and reactions that are not observed with other halogen-substituted analogs.

Properties

Molecular Formula

C19H15BrN2O2S

Molecular Weight

415.3g/mol

IUPAC Name

(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C19H15BrN2O2S/c1-10-6-11(2)17-14(7-10)22-18(23)16(25-19(22)21-17)9-12-4-5-15(24-3)13(20)8-12/h4-9H,1-3H3/b16-9+

InChI Key

ATWGWSXIUQQUOU-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)N3C(=O)/C(=C\C4=CC(=C(C=C4)OC)Br)/SC3=N2)C

SMILES

CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC(=C(C=C4)OC)Br)SC3=N2)C

Canonical SMILES

CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC(=C(C=C4)OC)Br)SC3=N2)C

Origin of Product

United States

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